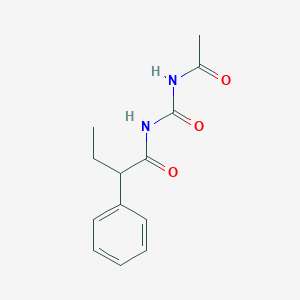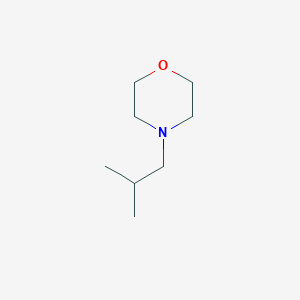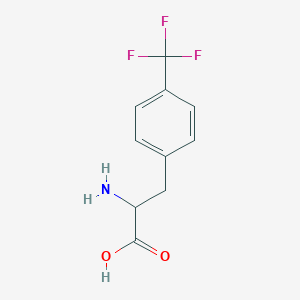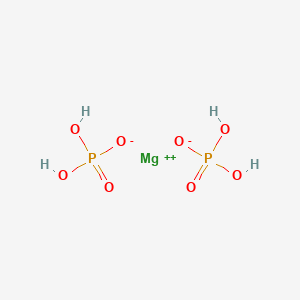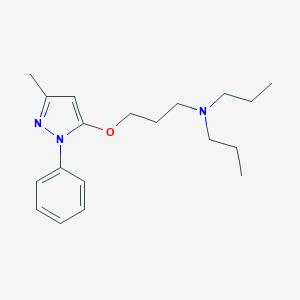
Pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the family of pyrazoles and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments. In
Mechanism Of Action
The mechanism of action of pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting COX enzymes, pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- reduces inflammation, pain, and fever.
Biochemical And Physiological Effects
Pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. It has also been found to reduce pain and fever. Additionally, it has been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease.
Advantages And Limitations For Lab Experiments
Pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it can be characterized using various analytical techniques such as NMR spectroscopy and HPLC. However, it also has some limitations. It may exhibit toxicity or adverse effects in certain cell lines or animal models, and its effectiveness may vary depending on the disease or condition being studied.
Future Directions
There are several future directions for research on pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl-. One area of research could focus on the development of more potent and selective inhibitors of COX enzymes. Another area of research could explore the use of this compound in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies could investigate the potential use of this compound in drug delivery systems or as a diagnostic tool for certain diseases.
Synthesis Methods
The synthesis of pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- involves the reaction of 3-(dipropylamino)propyl chloride with 3-methyl-1-phenyl-1H-pyrazol-5-ol in the presence of a base such as sodium hydroxide. The resulting compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
Pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
properties
CAS RN |
15150-37-5 |
|---|---|
Product Name |
Pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- |
Molecular Formula |
C19H29N3O |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
3-(5-methyl-2-phenylpyrazol-3-yl)oxy-N,N-dipropylpropan-1-amine |
InChI |
InChI=1S/C19H29N3O/c1-4-12-21(13-5-2)14-9-15-23-19-16-17(3)20-22(19)18-10-7-6-8-11-18/h6-8,10-11,16H,4-5,9,12-15H2,1-3H3 |
InChI Key |
PWMDWKQYJHABFV-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCCOC1=CC(=NN1C2=CC=CC=C2)C |
Canonical SMILES |
CCCN(CCC)CCCOC1=CC(=NN1C2=CC=CC=C2)C |
Other CAS RN |
15150-37-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



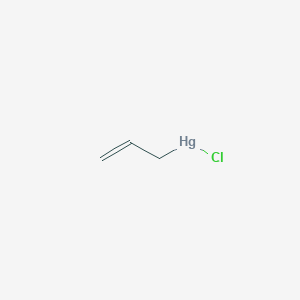
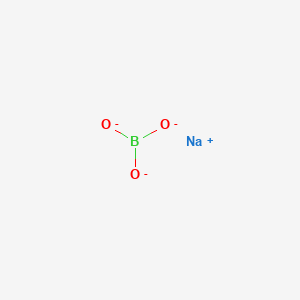
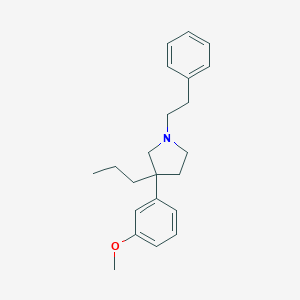
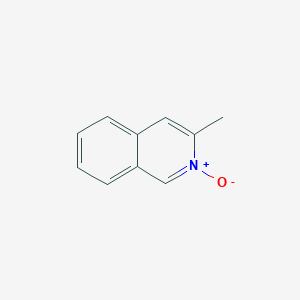
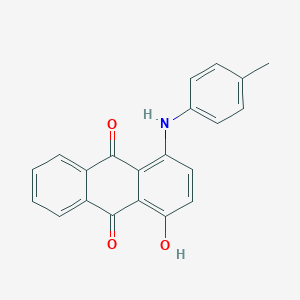
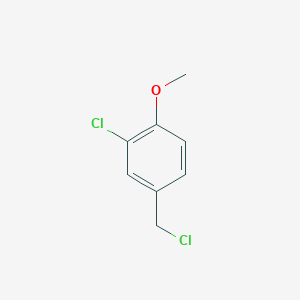
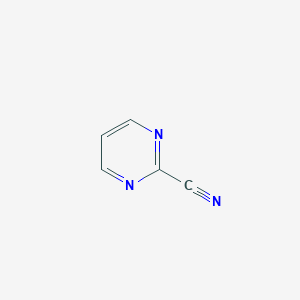
![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)
